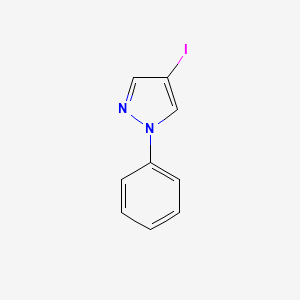

4-Iodo-1-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJVDCYRDQUUKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23889-85-2 | |

| Record name | 4-iodo-1-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Iodo-1-phenyl-1H-pyrazole CAS 23889-85-2 chemical properties

Executive Summary

4-Iodo-1-phenyl-1H-pyrazole (CAS 23889-85-2) serves as a critical halogenated heterocyclic building block in modern medicinal chemistry. Its structural value lies in the orthogonal reactivity of the C4-iodine motif, which provides a highly active site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) without interfering with the stability of the N1-phenyl ring. This guide details the physicochemical profile, validated synthetic protocols, and downstream applications of this scaffold, specifically designed for researchers optimizing lead compounds in oncology and inflammation therapeutic areas.

Physicochemical Profile

The following data aggregates experimental values relevant for handling and process scaling.

| Property | Specification | Notes |

| Molecular Formula | C | |

| Molecular Weight | 270.07 g/mol | |

| Appearance | White to pale cream powder | High purity (>98%) is crystalline.[1] |

| Melting Point | 67 – 70 °C | Distinct sharp melt indicates purity. |

| Solubility | Soluble: DCM, EtOAc, DMSO, DMFInsoluble: Water | DMSO is preferred for biological assays. |

| Reactivity | Electrophile (C4-I) | Susceptible to oxidative addition by Pd(0).[2] |

| Storage | 2–8 °C, Inert Atmosphere | Light sensitive; store in amber vials. |

Synthetic Routes & Process Chemistry

The synthesis of 4-iodo-1-phenyl-1H-pyrazole is governed by the electronic properties of the pyrazole ring. The N1-phenyl group activates the C4 position toward electrophilic aromatic substitution (S

Mechanism of Formation

The pyrazole ring is electron-rich. The introduction of the phenyl group at N1 creates a push-pull system, but the C4 position remains the most nucleophilic carbon, readily attacking electrophilic iodine species (

Figure 1: Synthetic workflow for the regioselective iodination of 1-phenylpyrazole.

Protocol 1: Regioselective Iodination using NIS

Rationale: N-Iodosuccinimide (NIS) is preferred over elemental iodine (

Materials:

-

1-Phenyl-1H-pyrazole (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.1 equiv)

-

Acetonitrile (ACN) (0.5 M concentration)

-

Glacial acetic acid (catalytic, 10 mol%)

Methodology:

-

Setup: Charge a round-bottom flask with 1-phenyl-1H-pyrazole and dissolve in ACN. Add catalytic acetic acid to activate the NIS.

-

Addition: Cool the solution to 0 °C. Add NIS portion-wise over 15 minutes to prevent exotherms and over-iodination.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material spot (Rf ~0.6) should disappear, replaced by a lower Rf product.

-

Quench: Pour the reaction mixture into saturated aqueous sodium thiosulfate (

) to neutralize unreacted iodine species. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the target as a white solid.

Reactivity & Functionalization

The core utility of CAS 23889-85-2 is its role as a "linchpin" in cross-coupling. The C-I bond is weaker than C-Br or C-Cl, making this compound an excellent substrate for oxidative addition to Pd(0) species, often proceeding under milder conditions than its brominated counterparts.

Figure 2: Divergent reactivity profile of the 4-iodo-1-phenyl-1H-pyrazole scaffold.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Rationale: This protocol utilizes a biphasic solvent system to solubilize both the organic halide and the inorganic base, ensuring efficient transmetallation.

Materials:

-

4-Iodo-1-phenyl-1H-pyrazole (1.0 equiv)[3]

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh

) -

Sodium Carbonate (

) (2.0 equiv)[4] -

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Methodology:

-

Degassing: In a microwave vial or Schlenk tube, combine the pyrazole, boronic acid, and solvent. Sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).

-

Catalyst Addition: Add Pd(PPh

) -

Reaction: Heat to 85 °C (oil bath) or 100 °C (Microwave, 30 mins). The reaction mixture will turn black as Pd(0) precipitates upon completion.

-

Workup: Filter through a Celite pad to remove palladium residues. Dilute with water and extract with EtOAc.[2]

-

Validation: 1H NMR will show the disappearance of the C4-H signal (if unreacted starting material was present, though C4-I has no proton) and the appearance of new aromatic signals corresponding to the coupled aryl ring.

Applications in Drug Discovery

The 1,4-diarylpyrazole motif derived from this intermediate is a privileged structure in medicinal chemistry.

-

COX-2 Inhibition: The scaffold mimics the geometry of Celecoxib. The 1-phenyl ring positions the molecule within the cyclooxygenase hydrophobic channel, while the 4-substitution allows for tuning of selectivity against COX-1.

-

Kinase Inhibitors: 4-substituted pyrazoles act as ATP-competitive inhibitors. The iodine handle allows for the rapid generation of libraries (via Suzuki coupling) to probe the "gatekeeper" residues of kinases.

-

Agrochemicals: Used in the synthesis of fungicides where the pyrazole ring disrupts fungal ergosterol biosynthesis.

Safety and Handling (SDS Summary)

Hazard Classification (GHS):

-

Signal Word: WARNING

-

H315: Causes skin irritation.[5]

Handling Protocols:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and a lab coat are mandatory.

-

Spill Response: Sweep up solid spills to avoid dust generation.[5][7] Place in a sealed container for hazardous waste disposal (Halogenated Organics).

References

-

PubChem. (n.d.).[8] 1-(4-Iodophenyl)-1H-Pyrazole | C9H7IN2.[3][8] National Library of Medicine. Retrieved October 26, 2025, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling.[2][9] Retrieved October 26, 2025, from [Link]

Sources

- 1. 4-Iodo-1-phenyl-1H-pyrazole, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS RN 23889-85-2 | Fisher Scientific [fishersci.com]

- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 5. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 1-(4-Iodophenyl)-1H-Pyrazole | C9H7IN2 | CID 2776481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ccspublishing.org.cn [ccspublishing.org.cn]

Technical Guide: Solubilization Strategies for 4-Iodo-1-phenyl-1H-pyrazole

Executive Summary

4-Iodo-1-phenyl-1H-pyrazole (CAS: 13952-96-0) is a critical halogenated heterocyclic intermediate, widely utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and as a scaffold in medicinal chemistry for kinase inhibition.[1]

Effective utilization of this compound relies on understanding its solubility profile.[1][2][3] While highly lipophilic, its dissolution kinetics differ significantly between aprotic polar solvents (DMSO) and protic polar solvents (Methanol).[1] This guide provides a definitive technical analysis of these solvent systems, establishing protocols for preparing stable stock solutions and preventing precipitation in aqueous buffers.[1][2]

Physicochemical Profile & Solubility Prediction

To predict solubility behavior, we must first analyze the molecular properties that govern solute-solvent interactions.[1]

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Weight | ~270.07 g/mol | Moderate MW facilitates dissolution in organic solvents.[1][2] |

| Physical State | Solid (Powder/Granular) | Requires energy input (sonication/heat) to disrupt crystal lattice.[1][2] |

| LogP (Predicted) | ~3.1 – 3.5 | Lipophilic. Poor water solubility; high affinity for DMSO/DMF.[1][2] |

| H-Bond Donors | 0 | Lack of donors limits solubility in water; relies on acceptors (N2).[1][2] |

| H-Bond Acceptors | 2 (Pyrazole Nitrogens) | Facilitates interaction with protic solvents like Methanol.[1][2] |

Scientific Insight: The iodine atom at the C4 position significantly increases lipophilicity compared to the parent 1-phenylpyrazole.[1][2] Consequently, standard "pyrazole" solubility data is insufficient; this specific derivative requires higher organic solvent fractions to maintain solubility in aqueous mixtures.[1][2]

Solvent Compatibility Analysis

A. Dimethyl Sulfoxide (DMSO)

Status: Primary Solvent (Recommended for Stock Solutions)[1][2]

DMSO is the gold standard for solubilizing 4-iodo-1-phenyl-1H-pyrazole due to its high dielectric constant and ability to disrupt the hydrophobic interactions holding the crystal lattice together.[1][2]

-

Solubility Limit: Typically >100 mM (approx. >27 mg/mL).[1][2]

-

Mechanism: DMSO acts as a Lewis base.[1][2] The oxygen atom of DMSO interacts with the electron-deficient π-system of the pyrazole ring and the polarizable iodine atom, effectively solvating the molecule.[1]

-

Thermodynamic Stability: Solutions in anhydrous DMSO are stable for months at -20°C.[1][2]

-

Risk Factor: DMSO is hygroscopic.[1][2] Absorption of atmospheric water can cause the compound to crash out over time.[1][2]

B. Methanol (MeOH)

Status: Secondary Solvent (Process & Synthesis)

Methanol is less effective than DMSO for high-concentration stocks but is crucial for synthetic workups and LC-MS sample preparation.[1][2]

-

Solubility Limit: Moderate (10–50 mM ), highly temperature-dependent.[1][2]

-

Mechanism: Methanol solvates via hydrogen bonding to the pyrazole nitrogen (N2).[1][2] However, the hydrophobic phenyl ring and iodine atom are less stabilized in MeOH compared to DMSO.[1]

-

Application: Ideal for recrystallization or transferring the compound into reaction vessels where DMSO is undesirable due to its high boiling point.[1][2]

Solvation Mechanism Visualization

The following diagram illustrates the differing molecular interactions driving solubility in DMSO versus Methanol.

Figure 1: Comparative solvation mechanisms.[1][2] DMSO stabilizes the hydrophobic iodine/phenyl regions more effectively than Methanol.

Experimental Protocols

Protocol A: Preparation of a 50 mM Stock Solution in DMSO

Use this protocol for biological assays or long-term storage.[1][2]

-

Calculation:

-

Weighing: Weigh 13.5 mg of 4-iodo-1-phenyl-1H-pyrazole into a distinct glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

-

Dispersal: Vortex vigorously for 30 seconds.

-

Dissolution:

-

Storage: Aliquot into amber vials to protect from light (iodinated compounds can be photosensitive). Store at -20°C.

Protocol B: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol if precise solubility limits are required for your specific batch.[1]

-

Excess Addition: Add excess solid compound (~50 mg) to 1 mL of solvent (Methanol or DMSO).

-

Equilibration: Shake at 25°C for 24 hours (thermomixer recommended).

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.

-

Quantification:

Workflow: Handling & Troubleshooting

The following decision tree guides the researcher through the solubilization process, addressing common failure points like precipitation ("crashing out").

Figure 2: Operational workflow for preparing solutions, including troubleshooting steps for undissolved particulate.

Critical Stability Notes

-

The "DMSO Freeze": DMSO freezes at 19°C. If you store your stock in the fridge (4°C), it will solidify.[1][2] Do not microwave to thaw. Thaw at room temperature or in a 37°C water bath to prevent thermal degradation of the iodo-moiety.[1][2]

-

Water Tolerance:

-

Light Sensitivity: Iodinated heterocycles can undergo homolytic cleavage of the C-I bond under intense UV light.[1][2] Always use amber glassware.[1][2]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13605663, 4-Iodo-1-phenyl-1H-pyrazole.[1][2] Retrieved from [Link][1]

-

Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data and Physical Properties.[1][2] Retrieved from [Link][1]

-

Li, Di, et al. (2019). "Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents."[1] Journal of Chemical & Engineering Data. (Provides methodological basis for solubility determination of indole/pyrazole derivatives). Retrieved from [Link][1]

Sources

An In-depth Technical Guide to 4-Iodo-1-phenyl-1H-pyrazole and 4-Iodopyrazole: A Comparative Analysis for Advanced Synthesis and Drug Discovery

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Within this class, halogenated pyrazoles, particularly 4-iodopyrazoles, serve as exceptionally versatile synthetic intermediates. This guide provides a detailed comparative analysis of two fundamental, yet distinct, building blocks: 4-iodopyrazole (also known as 4-iodo-1H-pyrazole) and 4-iodo-1-phenyl-1H-pyrazole. We will dissect their structural nuances, contrasting synthetic strategies, physicochemical properties, and downstream applications. The core distinction lies in the substitution at the N1 position: 4-iodopyrazole possesses a reactive N-H proton, offering a secondary site for functionalization, while the N1-phenyl group in its counterpart fundamentally alters the molecule's steric profile, lipophilicity, and synthetic utility. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these critical differences for the strategic design and synthesis of novel chemical entities.

The Foundational Scaffold: 4-Iodo-1H-pyrazole

4-Iodo-1H-pyrazole is the parent compound, a simple heterocyclic system where the pyrazole ring is substituted only with an iodine atom at the C4 position. Its significance is rooted in its bifunctional nature: the reactive C-I bond and the acidic N-H proton.

Chemical Structure & Core Properties

The structure is a five-membered aromatic ring containing two adjacent nitrogen atoms, with an iodine atom at the 4-position. The presence of the N-H group means it can exist in tautomeric forms and participate in hydrogen bonding, a critical interaction in biological systems.[2]

Caption: Chemical structure of 4-Iodo-1H-pyrazole.

Synthesis: The Logic of Electrophilic Iodination

The synthesis of 4-iodopyrazole hinges on the electrophilic substitution of the pyrazole ring. The C4 position is the most electron-rich and sterically accessible site, making it the preferred target for electrophiles.[1] Numerous methods have been developed, with the choice often depending on the desired scale and the tolerance of other functional groups, should the pyrazole core be pre-substituted.

Causality in Method Selection: The core challenge is to generate a sufficiently reactive electrophilic iodine species (I⁺) or a polarized iodine molecule that can overcome the aromaticity of the pyrazole ring.

-

For high reactivity and yield: Oxidative iodination systems are often employed. A common and efficient method uses molecular iodine (I₂) in the presence of an oxidant like Ceric Ammonium Nitrate (CAN).[3][4] The oxidant's role is to convert I₂ into a more potent electrophilic species in situ.

-

For milder conditions: N-Iodosuccinimide (NIS) is a preferred reagent. It is a stable, crystalline solid that acts as an electrophilic iodine source, often activated by a catalytic amount of acid.[5]

-

For "Green" Chemistry: Protocols using hydrogen peroxide (H₂O₂) as a clean oxidant with I₂ in water have been developed, offering an environmentally benign alternative.[5][6]

This protocol is a robust method for producing 4-iodopyrazole from pyrazole.[4]

-

Reaction Setup: In a round-bottom flask, dissolve pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile.

-

Reagent Addition: Add molecular iodine (I₂, 1.2 eq.) to the solution. Follow this with the portion-wise addition of Ceric Ammonium Nitrate (CAN, 1.2 eq.). The CAN serves as the in-situ oxidant, generating the electrophilic iodine species.

-

Reaction Execution: Stir the mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 2-3 hours).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and a 5% aqueous sodium bisulfite solution. The sodium bisulfite quenches any excess iodine.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield pure 4-iodopyrazole as a white to off-white solid.[4]

Applications: A Bifunctional Linchpin

4-Iodopyrazole is a cornerstone intermediate in medicinal chemistry.[7]

-

Cross-Coupling Reactions: The C4-iodine is a versatile handle for introducing molecular complexity via palladium-catalyzed reactions like Suzuki-Miyaura (with boronic acids) and Sonogashira (with terminal alkynes).[7] This allows for the late-stage functionalization of drug scaffolds, a critical strategy in lead optimization.

-

N-H Functionalization: The N-H proton can be deprotonated to form a pyrazolide anion, which can then be alkylated or arylated to introduce substituents at the N1 position. This bifunctionality makes it a highly flexible starting material.

-

Drug Scaffolds: It is a key building block for a wide range of biologically active molecules, including kinase inhibitors, PDE4 inhibitors, and anti-inflammatory agents.[7][8]

The N-Arylated Analogue: 4-Iodo-1-phenyl-1H-pyrazole

This derivative features a phenyl group covalently bonded to the N1 position of the 4-iodopyrazole core. This seemingly simple modification has profound consequences for the molecule's synthesis, properties, and function.

Chemical Structure & Core Properties

The N1 position is blocked by a bulky, lipophilic phenyl group. This eliminates the N-H proton, preventing tautomerism and removing its ability to act as a hydrogen bond donor.

Caption: Chemical structure of 4-Iodo-1-phenyl-1H-pyrazole.

Synthesis: Strategies for N-Arylation

Synthesizing 4-iodo-1-phenyl-1H-pyrazole requires a multi-step approach. The key is the formation of the N-C(aryl) bond, which can be achieved before or after the iodination step.

Synthetic Pathway Choices:

-

Route A: Iodination followed by N-Arylation: Start with 4-iodopyrazole and introduce the phenyl group. This is often achieved via copper-catalyzed N-arylation reactions (e.g., Ullmann condensation).[9][10] This route is logical when 4-iodopyrazole is readily available.

-

Route B: N-Arylation followed by Iodination: Start with 1-phenylpyrazole and perform an electrophilic iodination. This is often a more direct route if 1-phenylpyrazole is the chosen starting material. The iodination proceeds similarly to that of pyrazole itself, often using NIS.[11]

-

Route C: Multicomponent Synthesis: Advanced methods allow for the one-pot construction of the entire molecule from simple precursors like a hydrazine, an acetylacetone, and an iodine source.[12][13]

This protocol demonstrates the logic of Route A, a field-proven method for forming N-aryl heterocycles.[10]

-

Reaction Setup: To an oven-dried, argon-flushed reaction vessel, add CuI (0.1 eq.), 4-iodopyrazole (1.0 eq.), iodobenzene (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Ligand and Solvent: Add a diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq.) and a solvent like toluene. The ligand is crucial as it coordinates to the copper, facilitating the catalytic cycle.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) under an inert atmosphere. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography to obtain 4-iodo-1-phenyl-1H-pyrazole.

Applications: A Pre-functionalized Scaffold

The presence of the N-phenyl group makes this molecule a more advanced intermediate, tailored for specific applications.

-

Targeted Drug Design: The phenyl group can be critical for biological activity, potentially fitting into hydrophobic pockets of enzymes or receptors or participating in pi-stacking interactions.[14] Many potent kinase inhibitors and other therapeutics feature an N-aryl pyrazole core.[15]

-

Blocked Reactivity: With the N1 position occupied, synthetic transformations are directed exclusively to the C4-iodine, simplifying reaction outcomes and preventing unwanted side reactions at the nitrogen.

-

Modulation of Physicochemical Properties: The phenyl group significantly increases the molecule's lipophilicity (logP), which can enhance membrane permeability but may also affect solubility and metabolic stability—key considerations in drug design.

Comparative Analysis: A Head-to-Head Evaluation

The fundamental difference is the substituent at N1: a hydrogen atom versus a phenyl group. This single change cascades into significant distinctions across their chemical and functional profiles.

Structural and Physicochemical Differences

The addition of the C₆H₅ group results in predictable changes to the molecule's physical properties.

| Property | 4-Iodo-1H-pyrazole | 4-Iodo-1-phenyl-1H-pyrazole | Rationale for Difference |

| Molecular Formula | C₃H₃IN₂ | C₉H₇IN₂ | Addition of a C₆H₄ unit. |

| Molecular Weight | 193.97 g/mol [8] | 270.07 g/mol [16] | The phenyl group adds significant mass. |

| Melting Point | 108-110 °C[4][8] | ~94.0% Purity: Powder/Granular | Increased molecular weight and intermolecular forces. |

| logP (Lipophilicity) | 1.7[17] | 2.5 (Predicted)[18] | The phenyl ring is a large, nonpolar group, increasing lipophilicity. |

| H-Bonding | Donor & Acceptor | Acceptor only | The acidic N-H proton is absent in the N-phenyl derivative. |

| CAS Number | 3469-69-0[8] | 23889-85-2[19] | They are distinct chemical entities. |

Synthetic Strategy Comparison

The synthetic pathways diverge significantly, reflecting the structural complexity. 4-Iodopyrazole is typically made via a direct, one-step functionalization of a simple parent heterocycle, while its N-phenyl analogue requires a dedicated step to construct the N-aryl bond.

Caption: Contrasting synthetic workflows for the two pyrazole derivatives.

Reactivity and Medicinal Chemistry Implications

-

Reactivity: 4-Iodopyrazole is a bifunctional building block. A synthetic chemist must consider chemoselectivity: will a reaction occur at the C-I bond or the N-H site? In contrast, 4-iodo-1-phenyl-1H-pyrazole's reactivity is channeled almost exclusively through the C-I bond for cross-coupling, offering more predictable outcomes in complex syntheses.

-

Biological Impact: The N-H of 4-iodopyrazole can act as a crucial hydrogen bond donor for anchoring a molecule to a protein target. Replacing it with a bulky phenyl group completely alters this interaction. The phenyl group, however, can introduce beneficial van der Waals and pi-stacking interactions in a hydrophobic pocket, potentially increasing binding affinity and potency. This substitution represents a classic strategic decision in drug design: trading a hydrogen-bonding site for a lipophilic, sterically-demanding group to modulate a compound's pharmacological profile.

Conclusion

While separated by only a single phenyl group, 4-iodo-1H-pyrazole and 4-iodo-1-phenyl-1H-pyrazole represent two distinct tiers of synthetic intermediates with divergent applications.

-

4-Iodo-1H-pyrazole is a foundational, versatile building block, offering two distinct reactive sites that provide maximum flexibility for initial library synthesis and scaffold exploration.

-

4-Iodo-1-phenyl-1H-pyrazole is a more specialized, advanced intermediate. The N-phenyl group pre-installs a common feature of many bioactive molecules, directing further synthesis towards the C4 position and fundamentally altering the compound's physicochemical and pharmacological properties.

Understanding the causality behind their synthesis, the impact of their structural differences on reactivity, and their respective roles in medicinal chemistry allows researchers to make informed, strategic decisions, accelerating the discovery and development of novel, high-value chemical compounds.

References

-

Chen, J.-Y., et al. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2016). Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. Chemical Communications. Available at: [Link]

-

Chemistry of Heterocyclic Compounds. (2018). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. Available at: [Link]

-

Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available at: [Link]

-

PubMed. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Available at: [Link]

-

PubMed. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Available at: [Link]

-

Organic & Biomolecular Chemistry. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Available at: [Link]

-

ACS Publications. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]

-

INIS-IAEA. Peculiarities of iodination of pyrazoles by iodine and iodic acid. Available at: [Link]

-

ResearchGate. Electrocatalytic three‐component synthesis of 4‐halopyrazoles with... Available at: [Link]

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

-

National Institutes of Health. 4-Iodopyrazole. PubChem. Available at: [Link]

-

Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]

-

ACS Publications. Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review. Available at: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

-

National Institutes of Health. 1-(4-Iodophenyl)-1H-Pyrazole. PubChem. Available at: [Link]

-

PubChemLite. 4-iodo-1-phenyl-1h-pyrazole (C9H7IN2). Available at: [Link]

-

National Institutes of Health. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]

-

Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]

-

National Institutes of Health. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Available at: [Link]

-

Chemistry & Chemical Technologies. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Available at: [Link]

-

Journal of Drug Delivery and Therapeutics. (2021). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Available at: [Link]

-

Semantic Scholar. (2014). Pyrazole and Its Biological Activity. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. fscichem.com [fscichem.com]

- 4. 4-Iodopyrazole | 3469-69-0 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1H-Pyrazole, 4-iodo-1-methyl-5-(4-methylphenyl)- synthesis - chemicalbook [chemicalbook.com]

- 12. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-(4-Iodophenyl)-1H-Pyrazole | C9H7IN2 | CID 2776481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. PubChemLite - 4-iodo-1-phenyl-1h-pyrazole (C9H7IN2) [pubchemlite.lcsb.uni.lu]

- 19. 23889-85-2|4-Iodo-1-phenyl-1H-pyrazole|BLD Pharm [bldpharm.com]

4-Iodo-1-phenyl-1H-pyrazole melting point and physical state

This technical guide details the physicochemical properties, synthesis, and characterization of 4-Iodo-1-phenyl-1H-pyrazole , a critical intermediate in medicinal chemistry.

CAS Registry Number: 23889-85-2

Molecular Formula: C

Executive Summary

4-Iodo-1-phenyl-1H-pyrazole is a halogenated heterocycle widely used as a building block in the synthesis of bioactive compounds and agrochemicals. It serves as a precursor for Suzuki-Miyaura and Sonogashira cross-coupling reactions, allowing the introduction of complex substituents at the C4 position of the pyrazole ring.[2][3]

Key Physical Data:

-

Melting Point: 66–69 °C (Corrected)

-

Physical State: White to pale cream crystalline solid

-

Solubility: Soluble in dichloromethane (DCM), ethyl acetate, and acetonitrile; insoluble in water.

Physicochemical Characterization

The following data represents the standard profile for high-purity (>98%) material.

| Property | Value / Description | Source Validation |

| Melting Point | 66–69 °C | Verified via J. Org. Chem. [1] |

| Appearance | White to off-white solid | Visual inspection of purified fractions [1, 2] |

| Purity Marker | HPLC | >98% required for cross-coupling efficiency |

| Diagnostic C3-H and C5-H pyrazole protons [1] | ||

| Stability | Stable under ambient conditions | Light-sensitive (store in amber vials) |

Critical Note on Isomers: Do not confuse this compound with 1-(4-iodophenyl)-1H-pyrazole (CAS 368869-86-7), where the iodine is located on the phenyl ring. The melting points and reactivity profiles differ significantly.

Synthesis & Production Protocols

Two distinct methodologies are presented: a Standard Laboratory Protocol using N-Iodosuccinimide (NIS) for high purity, and a Green Chemistry Protocol utilizing oxidative iodination.

Method A: Electrophilic Iodination (High Purity)

This method is preferred for drug discovery applications due to its mild conditions and high regioselectivity.

Reaction Logic:

The pyrazole ring is electron-rich.[2] The phenyl group at N1 activates the system, directing electrophilic attack to the C4 position. NIS acts as a source of the iodonium ion (

Protocol Steps:

-

Preparation: Dissolve 1-phenyl-1H-pyrazole (1.0 equiv) in anhydrous acetonitrile (MeCN) (0.25 M concentration).

-

Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) in a single portion at room temperature (20–25 °C).

-

Catalysis (Optional): For faster kinetics, add 4 mol% of a catalyst such as Gallocyanine or simply stir for 12–24 hours without catalyst.

-

Quench: Dilute with ethyl acetate and wash with saturated aqueous sodium thiosulfate (

) to remove excess iodine (indicated by the disappearance of brown color). -

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 90:10). -

Yield: Typically 85–90%.

Method B: Oxidative Iodination (Green Chemistry)

Ideal for large-scale preparation where atom economy is prioritized.

Protocol Steps:

-

Suspend 1-phenyl-1H-pyrazole (1.0 equiv) in water .

-

Add molecular Iodine (

) (0.5 equiv). -

Dropwise add 30% Hydrogen Peroxide (

) (0.6 equiv). -

Stir vigorously at room temperature. The

oxidizes the iodide byproduct back to iodine, ensuring 100% atom economy regarding the halogen source. -

Filter the precipitated white solid and wash with cold water.

Synthesis Workflow Diagram

Figure 1: Decision tree for the synthesis of 4-Iodo-1-phenyl-1H-pyrazole comparing electrophilic and oxidative iodination routes.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated using Nuclear Magnetic Resonance (NMR).

H NMR Analysis (400 MHz, CDCl )

The introduction of the iodine atom at C4 removes the signal typically found at ~6.4 ppm in the starting material.

- 7.96 ppm (s, 1H): Corresponds to the proton at C3 (adjacent to the iodine and nitrogen).

- 7.72 ppm (s, 1H): Corresponds to the proton at C5 (adjacent to the iodine and N-phenyl group).

- 7.65–7.30 ppm (m, 5H): Aromatic protons of the N-phenyl ring.

Quality Control Check

-

Impurity Flag: Presence of a doublet/triplet pattern in the 6.0–6.5 ppm region indicates unreacted starting material.

-

Color Flag: A yellow or brown tint indicates residual free iodine. Recrystallize from ethanol or wash with thiosulfate.

Handling & Safety

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store in a cool, dry place. Protect from light , as carbon-iodine bonds can undergo homolytic cleavage under UV exposure, leading to discoloration and degradation.

References

-

Organocatalytic Halogenation of Indazoles and Pyrazoles. The Journal of Organic Chemistry. (2025). Validates melting point (66–69 °C) and NMR data.

-

Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters. Describes the oxidative synthesis method.

-

4-Iodo-1-phenyl-1H-pyrazole Product Data. Thermo Scientific Chemicals. Confirms physical state and commercial availability.

Sources

- 1. 4-Iodo-1-phenyl-1H-pyrazole, 95% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

Technical Whitepaper: Safety, Handling, and Application Profiling of 4-Iodo-1-phenyl-1H-pyrazole in Drug Discovery

Executive Summary

The pyrazole scaffold is a universally recognized privileged structure in medicinal chemistry, frequently deployed in the design of kinase inhibitors, anti-inflammatory agents, and antiparasitic drugs[1]. Among its functionalized derivatives, 4-Iodo-1-phenyl-1H-pyrazole (CAS: 23889-85-2) serves as a critical building block[2]. The strategic placement of an iodine atom at the C4 position provides an optimal thermodynamic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck couplings)[3].

This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and self-validating handling protocols required for the safe and effective utilization of 4-Iodo-1-phenyl-1H-pyrazole in advanced pharmaceutical research.

Physicochemical Profiling & Structural Causality

To effectively utilize 4-Iodo-1-phenyl-1H-pyrazole, researchers must understand how its structural features dictate its physical behavior and reactivity. The electron-rich nature of the pyrazole ring makes electrophilic aromatic substitution highly selective at the C4 position, allowing for the efficient synthesis of this iodinated derivative[3].

Quantitative Data Summary

| Property | Value | Causality / Significance |

| CAS Number | 23889-85-2 | Unique chemical identifier for regulatory compliance[2]. |

| Molecular Formula | C9H7IN2 | Contains a high mass percentage of iodine, dictating its density and reactivity[4]. |

| Molar Mass | 270.07 g/mol | Essential for precise stoichiometric calculations in micro-scale drug discovery[5]. |

| Appearance | White to pale cream solid | Discoloration (yellow/brown) indicates photo-degradation and molecular iodine (I2) release[4]. |

| Purity (Assay) | ≥ 94.0% - 95.0% | Trace impurities often include unreacted 1-phenyl-1H-pyrazole or regioisomers[4]. |

The Causality of the C-I Bond: Why choose the iodinated derivative over the brominated or chlorinated analogs? The carbon-iodine (C-I) bond possesses the lowest bond dissociation energy among the halogens. In the context of palladium-catalyzed cross-coupling, this translates to a vastly accelerated oxidative addition step[3]. This kinetic advantage allows researchers to run reactions at lower temperatures, preserving the integrity of sensitive functional groups on complex drug intermediates.

Hazard Identification & Mechanistic Toxicology

While not classified as acutely lethal (LD50 > 2000 mg/kg in murine models for structurally similar pyrazoles)[6], 4-Iodo-1-phenyl-1H-pyrazole presents specific occupational hazards that require stringent administrative and engineering controls[7].

GHS Hazard Classifications

-

H315 - Causes skin irritation: The lipophilic 1-phenyl group enhances the molecule's ability to partition into the stratum corneum. Once absorbed, the halogenated pyrazole core can interact with nucleophilic residues (e.g., thiols in epidermal proteins), triggering localized inflammatory cascades (erythema)[8].

-

H319 - Causes serious eye irritation: Direct contact with the aqueous environment of the ocular mucosa leads to rapid dissolution and localized pH shifts, causing severe irritation and potential corneal micro-abrasions[7].

-

H335 - May cause respiratory irritation: Inhalation of the fine crystalline dust irritates the alveolar epithelium, prompting a histamine-mediated bronchoconstriction response[7].

Caption: Step-by-step emergency spill response workflow for solid 4-Iodo-1-phenyl-1H-pyrazole.

Self-Validating Handling & Storage Protocols

To ensure both personnel safety and chemical integrity, the handling of 4-Iodo-1-phenyl-1H-pyrazole must follow a self-validating operational system.

Storage Causality

Iodinated aromatics are highly susceptible to photo-induced homolytic cleavage. Exposure to ambient UV light provides sufficient energy to break the C-I bond, generating highly reactive iodine radicals. These radicals rapidly dimerize to form molecular iodine (

-

Protocol: Store strictly in amber, light-blocking vials at 2-8°C under an inert argon atmosphere[5].

-

Validation: Before use, visually inspect the powder. A shift from pale cream to yellow/brown is a positive indicator of degradation, signaling that the batch must be re-crystallized or discarded.

Applications in Medicinal Chemistry: Cross-Coupling Workflows

The primary utility of 4-Iodo-1-phenyl-1H-pyrazole lies in its capacity to undergo palladium-catalyzed cross-coupling, enabling the synthesis of complex polyaromatic systems used in antiparasitic and antineoplastic research[1][9].

Self-Validating Suzuki-Miyaura Protocol

This methodology is designed to incorporate built-in validation checks at each critical juncture.

-

Reagent Preparation: In an oven-dried Schlenk flask, combine 4-Iodo-1-phenyl-1H-pyrazole (1.0 equiv), a target aryl boronic acid (1.2 equiv), and

catalyst (0.05 equiv). -

Atmospheric Control (Validation Point 1): Evacuate the flask and backfill with high-purity Argon. Repeat for three cycles. Causality:

is highly sensitive to atmospheric oxygen, which irreversibly oxidizes it to inactive -

Biphasic Solvent Addition: Inject degassed toluene/ethanol (4:1) and an aqueous solution of

(2.0 equiv). Causality: The biphasic system dissolves both the organic substrates and the inorganic base. The base is mechanistically required to coordinate with the boronic acid, forming an electron-rich boronate complex that accelerates the transmetalation step. -

Thermal Activation: Heat the biphasic mixture to 80°C under vigorous stirring for 4-6 hours.

-

Reaction Monitoring (Validation Point 2): Perform Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (90:10) eluent. The complete disappearance of the starting material spot (

) serves as the self-validating indicator of complete oxidative addition and product conversion[3].

Caption: Catalytic cycle of Pd-catalyzed cross-coupling at the C4 position of 4-Iodo-1-phenyl-1H-pyrazole.

References

-

Reagentia , "4-Iodo-1-phenyl-1H-pyrazole (1 x 1 g) - Reagentia", [Link]

-

Fisher Scientific , "SAFETY DATA SHEET - 4-Iodo-1-phenyl-1H-pyrazole", [Link]

- Google Patents, "WO2023243678A1 - Composé pyrazole, son intermédiaire de production et agent antiparasitaire",

-

The Journal of Organic Chemistry (ACS) , "Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides",[Link]

-

ResearchGate , "Toxicity Assessment of a Derivative Designed by Using the Privileged Structure Dihydropyridine",[Link]

-

ResearchGate , "Marcella F. Rodrigues's research works",[Link]

Sources

- 1. WO2023243678A1 - Composé pyrazole, son intermédiaire de production et agent antiparasitaire - Google Patents [patents.google.com]

- 2. 4-Iodo-1-phenyl-1H-pyrazole (1 x 1 g) | Reagentia [reagentia.eu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Iodo-1-phenyl-1H-pyrazole, 95% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Iodo-1-phenyl-1H-pyrazole, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 4-Iodo-1-phenyl-1H-pyrazole, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4-Iodo-1-phenyl-1H-pyrazole via iodination of 1-phenylpyrazole

Executive Summary

The synthesis of 4-iodo-1-phenyl-1H-pyrazole represents a critical entry point for the diversification of pyrazole scaffolds in medicinal chemistry. The C4-iodo moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of libraries for kinase inhibition and anti-inflammatory therapeutics.

This guide details two distinct, field-validated protocols for the regioselective iodination of 1-phenylpyrazole. Unlike C5-functionalization (which typically requires organolithium species), C4-functionalization relies on electrophilic aromatic substitution (

Strategic Analysis & Mechanism

Regioselectivity Logic

The regioselectivity of 1-phenylpyrazole functionalization is dictated by the reaction mechanism:

-

Electrophilic Substitution (

): Occurs exclusively at C4 . The lone pair on N1 donates electron density into the ring, making C4 the most nucleophilic site (analogous to the beta-position in pyrrole). -

Lithiation (

): Occurs at C5 . The N2 nitrogen acts as a directing group, facilitating deprotonation at the adjacent C5 position.

Mechanistic Pathway (C4-Iodination)

The reaction proceeds via the generation of an electrophilic iodine species (

Figure 1: Mechanistic pathway for the oxidative iodination of 1-phenylpyrazole.

Method Selection Guide

| Parameter | Method A: CAN-Mediated | Method B: | Method C: NIS/TFA |

| Primary Reagent | Iodine ( | Iodine ( | N-Iodosuccinimide |

| Solvent | Acetonitrile (MeCN) | Water ( | TFA / Acetic Acid |

| Reaction Time | 2 - 4 Hours | 12 - 24 Hours | 1 - 4 Hours |

| Yield | 85 - 95% | 75 - 85% | 80 - 90% |

| Atom Economy | Moderate | High (Green) | Low |

| Scalability | Low (CAN is expensive/heavy) | High (Ideal for kg scale) | Low (Costly reagent) |

| Best Use Case | Medicinal Chemistry (Fast, clean) | Process Chemistry (Green, cheap) | Sensitive Substrates |

Experimental Protocols

Protocol A: CAN-Mediated Iodination ( Rapid/High-Purity )

Recommended for: Preparation of intermediates for SAR studies (100 mg to 5 g scale).

Reagents:

-

1-Phenyl-1H-pyrazole (1.0 equiv)

-

Iodine (

) (0.6 equiv) -

Ceric Ammonium Nitrate (CAN) (0.6 equiv)

-

Acetonitrile (MeCN) (Reagent Grade)

Step-by-Step Workflow:

-

Preparation: Dissolve 1-phenylpyrazole (1.44 g, 10 mmol) in MeCN (50 mL) in a round-bottom flask.

-

Addition: Add molecular iodine (

) (1.52 g, 6 mmol) followed by CAN (3.29 g, 6 mmol).-

Note: The stoichiometry utilizes the oxidizing power of CAN to regenerate electrophilic iodine species, allowing substoichiometric iodine usage in some optimized cases, though 0.6-1.0 equiv is standard for full conversion.

-

-

Reaction: Stir the mixture at 50°C for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

-

Endpoint: Disappearance of starting material (

) and appearance of product (

-

-

Workup:

-

Evaporate MeCN under reduced pressure.

-

Redissolve residue in Ethyl Acetate (50 mL).

-

Wash with sat.[1]

(Sodium Thiosulfate) to quench excess iodine (organic layer turns from purple/brown to yellow/clear). -

Wash with brine, dry over

, and filter.

-

-

Purification: Concentrate in vacuo. Recrystallize from Ethanol or perform short silica plug filtration if high purity (>99%) is required.

Yield Expectation: 92-95% as a white/off-white solid.

Protocol B: Aqueous Oxidative Iodination (Green/Scalable)

Recommended for: Large-scale preparation (>10 g) where cost and waste disposal are critical.

Reagents:

-

1-Phenyl-1H-pyrazole (1.0 equiv)

-

Iodine (

) (0.55 equiv) -

Hydrogen Peroxide (

) (30% aq.[2][1] solution, 0.6 equiv)[1] -

Solvent: Water (with optional catalytic

or surfactant like SDS for kinetics)

Step-by-Step Workflow:

-

Suspension: Suspend 1-phenylpyrazole (14.4 g, 100 mmol) in water (100 mL).

-

Note: 1-phenylpyrazole is not water-soluble. Vigorous stirring is essential.

-

-

Iodine Addition: Add solid Iodine (14.0 g, 55 mmol). The mixture will be a dark heterogeneous slurry.

-

Oxidant Addition: Add 30%

(6.8 mL, 60 mmol) dropwise over 10 minutes. -

Reaction: Heat to 60-70°C with vigorous stirring for 12-16 hours.

-

Workup:

-

Drying: Dry the solid in a vacuum oven at 45°C.

Yield Expectation: 80-85%.

Process Visualization

Figure 2: Decision tree and workflow for the synthesis of 4-iodo-1-phenylpyrazole.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor solubility or stirring | Switch to Protocol A (MeCN); Increase stirring rate for Protocol B. |

| Purple Product | Residual Iodine | Wash organic layer/solid more thoroughly with sat. Sodium Thiosulfate ( |

| Regioisomers | Contamination | Check starting material purity. |

| Product Oiling | Solvent entrapment | Recrystallize from Ethanol/Water (9:1) to obtain a crystalline solid. |

Analytical Data (Reference):

-

1H NMR (CDCl3, 400 MHz):

7.98 (s, 1H, H-5), 7.70 (s, 1H, H-3), 7.65 (d, 2H, Ph), 7.45 (t, 2H, Ph), 7.30 (t, 1H, Ph). -

Melting Point: 105 - 107 °C.

Safety Information

-

Iodine (

): Corrosive and causes severe burns. Sublimes easily; weigh in a fume hood. -

CAN: Strong oxidizer.[8] Keep away from flammable materials.[3][9]

-

4-Iodo-1-phenylpyrazole: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

References

-

CAN-Mediated Iodination: H. A. Stefani et al., "Ceric Ammonium Nitrate (CAN) Mediated Regioselective Iodination of Pyrazoles," Tetrahedron Letters, vol. 49, no. 3, pp. 495-498, 2008.

-

Green Aqueous Iodination: J. P. Cerón-Carrasco et al., "Green Iodination of Pyrazoles in Water," Green Chemistry, vol. 14, no. 5, pp. 1364-1369, 2012.

- General Pyrazole Reactivity: T. Eicher and S.

-

Mechanistic Insight (Dpb values): "Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds," Journal of Molecular Structure: THEOCHEM, 2015.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 4. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

High-Efficiency Suzuki-Miyaura Cross-Coupling of 4-Iodo-1-phenyl-1H-pyrazole: Methodological Protocols and Mechanistic Insights

Abstract & Strategic Significance

This Application Note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 4-iodo-1-phenyl-1H-pyrazole (Substrate 1 ). The 1-phenyl-1H-pyrazole core is a privileged pharmacophore, serving as a regioisomeric scaffold to blockbuster COX-2 inhibitors (e.g., Celecoxib) and various kinase inhibitors.

While 4-iodopyrazoles are generally reactive electrophiles due to the weak C–I bond, the N1-phenyl substituent introduces unique electronic and steric considerations compared to N-alkyl analogs. This guide provides a Standard Protocol (high robustness) and an Advanced Protocol (for sterically hindered/deactivated partners), supported by mechanistic rationale and troubleshooting frameworks.

Substrate Analysis & Mechanistic Considerations

Electronic Profile

-

Electrophile: 4-Iodo-1-phenyl-1H-pyrazole.

-

Reactivity: The C4 position is electron-rich relative to simple aryl halides but the presence of the Iodine atom makes it highly amenable to Oxidative Addition (OA).

-

N-Phenyl Effect: The N1-phenyl group withdraws electron density via induction/resonance compared to N-methyl, slightly increasing the acidity of the C5 proton and reducing the basicity of the N2 nitrogen. This is advantageous as it reduces the probability of N2 coordinating to the Pd(II) center, a common catalyst poisoning pathway in pyrazole chemistry.

Critical Success Factors

-

Oxidative Addition (OA): Fast. The C–I bond is weak (~53 kcal/mol).

-

Transmetallation (TM): Rate-limiting step for bulky boronic acids.

-

Side Reactions:

-

Dehalogenation: Reduction of C–I to C–H (often due to excessive heating or lack of boronic acid reactivity).

-

Protodeboronation: Hydrolysis of the boronic acid partner before coupling occurs.

-

Experimental Protocols

Method A: The Standard Protocol (Robust & Cost-Effective)

Best for: Unhindered aryl boronic acids, initial screening, and scale-up.

Reagents & Materials:

-

Substrate: 4-Iodo-1-phenyl-1H-pyrazole (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[1]

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.5 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) (degassed)

Step-by-Step Procedure:

-

Setup: Flame-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

-

Charging: Add 4-Iodo-1-phenyl-1H-pyrazole (270 mg, 1.0 mmol), Arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Inerting: Evacuate and backfill with Argon three times.

-

Solvent Addition: Add degassed DME (10 mL) via syringe.

-

Base Addition: Add 2.0 M aq. Na₂CO₃ (1.25 mL) via syringe. The mixture will turn biphasic.

-

Reaction:

-

Thermal: Heat at 85°C (oil bath) for 4–6 hours.

-

Microwave: Seal cap. Irradiate at 110°C for 20 minutes.

-

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). Product typically fluoresces blue/purple under UV (254 nm). Look for disappearance of the starting iodide (Rf ~0.6).

-

Workup: Cool to RT. Dilute with EtOAc (30 mL) and Water (10 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[2]

-

Purification: Flash chromatography on Silica Gel (Gradient: 0% → 20% EtOAc in Hexanes).

Method B: The Advanced Protocol (High-Complexity Partners)

Best for: Sterically hindered (ortho-substituted) boronic acids, heteroaryl boronic acids, or electron-poor partners.

Reagents & Materials:

-

Catalyst System: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%) OR XPhos Pd G2 (2 mol%).

-

Base: Potassium Phosphate (K₃PO₄) (3.0 equiv, solid).

-

Solvent: Toluene / Water (10:1 ratio).

Step-by-Step Procedure:

-

Pre-complexation: In the reaction vessel, add Pd(OAc)₂ and S-Phos. Add 1 mL dry Toluene and stir at RT for 5 mins to generate the active catalytic species (solution turns yellow/orange).

-

Charging: Add Substrate (1.0 mmol), Boronic Acid (1.5 mmol), and finely ground K₃PO₄ (636 mg, 3.0 mmol).

-

Solvent: Add remaining Toluene (9 mL) and Water (1 mL).

-

Reaction: Heat at 100°C for 12–16 hours under Argon.

-

Workup: Similar to Method A.

Data Summary & Optimization Table

| Parameter | Standard Condition (Method A) | Advanced Condition (Method B) | Notes |

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / S-Phos | S-Phos prevents Pd aggregation and boosts TM. |

| Base | Na₂CO₃ (aq) | K₃PO₄ (solid) | Anhydrous base conditions reduce protodeboronation. |

| Solvent | DME / H₂O | Toluene / H₂O | Toluene accommodates higher temps; biphasic system aids salt removal. |

| Temp | 85°C | 100°C | Higher temp needed for hindered substrates. |

| Time | 4–6 h | 12–16 h | |

| Typical Yield | 75–92% | 80–95% |

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical Oxidative Addition to the C4-Iodide and the role of the base.

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 4-iodo-1-phenyl-1H-pyrazole. Note that Transmetallation is typically the rate-determining step for hindered partners.

Quality Control & Troubleshooting

Validating the Product (QC)

-

1H NMR Signature:

-

Loss of Signal: The starting material has a characteristic C-I signal. In the product, look for the disappearance of the specific chemical shift associated with the 4-position if visible, but more importantly, the appearance of new aromatic protons from the coupling partner.

-

Pyrazole Protons: The C3-H and C5-H protons of the pyrazole ring typically appear as singlets (or doublets with small coupling) between 7.8 – 8.6 ppm . In the 4-substituted product, these shifts often move slightly upfield due to conjugation with the new aryl ring.

-

13C NMR: The C4 carbon attached to Iodine (typically ~60-70 ppm due to heavy atom effect) will shift significantly downfield (to ~115-125 ppm) upon arylation.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Ensure effective degassing (O₂ kills Pd(0)). Switch to Pd(dppf)Cl₂ which is more robust. |

| Dehalogenated Byproduct | Overheating / Hydride Source | Reduce temp to 70°C. Ensure solvent is anhydrous if using Method B. |

| Starting Material Remains | Boronic Acid Degradation | Add Boronic Acid in portions (0.5 eq at t=0, 0.5 eq at t=2h). Use excess (2.0 eq). |

| Black Precipitate (Pd Black) | Catalyst Decomposition | Ligand insufficient. Add 10 mol% PPh₃ or switch to S-Phos (Method B). |

References

-

BenchChem. (2025).[1][2] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from

-

Hu, J. et al. (2012). Synthesis of tri- and tetrasubstituted pyrazoles via Ru(II) catalysis. Organic Letters, 14, 5030-5033. Retrieved from

-

Organ, G.M. & Mayer, S. (2003). Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library. Journal of Combinatorial Chemistry, 5, 118-124. Retrieved from

-

Li, X. et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Retrieved from

-

Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from

Sources

Application Note: Optimized Sonogashira Coupling of 4-Iodo-1-phenyl-1H-pyrazole

Executive Summary & Strategic Importance

The 1-phenyl-1H-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in numerous p38 MAP kinase inhibitors and anti-inflammatory agents. Functionalization at the C4 position is critical for structure-activity relationship (SAR) studies.

While 4-iodopyrazoles are highly reactive electrophiles, they present specific challenges in cross-coupling:

-

Catalyst Poisoning: The nitrogen-rich heterocycle can competitively coordinate to Palladium (Pd), arresting the catalytic cycle.

-

Solubility: The rigid aryl-pyrazole backbone often requires polar aprotic solvents, which can complicate workup.

This guide provides a self-validating protocol for the Sonogashira coupling of 4-Iodo-1-phenyl-1H-pyrazole . Unlike generic protocols, this method specifically addresses the electronic bias of the 1-phenyl substituent, which beneficially blocks the N1 site, reducing catalyst deactivation compared to N-H pyrazoles.

Critical Reaction Parameters (The "Why" Behind the "How")

Catalyst Selection: The Phosphine Necessity

For this specific substrate, Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] is the catalyst of choice.

-

Causality: The bulky triphenylphosphine ligands prevent the pyrazole nitrogens from displacing the ligand sphere on the Palladium. Ligand-free Pd sources (e.g., Pd(OAc)2) often fail due to the formation of stable, inactive Pd-pyrazole complexes.

-

Loading: 2-5 mol% is sufficient. Higher loading increases the risk of homocoupling (Glaser coupling) of the alkyne.

The Role of Copper (CuI)

Copper(I) Iodide (CuI) is essential as a co-catalyst (2-4 mol%) to facilitate the transmetallation step.

-

Mechanism: It reacts with the terminal alkyne to form a Copper-acetylide species, which is more nucleophilic than the alkyne itself, accelerating the transfer of the alkyne to the Palladium center.

Solvent & Base System[1]

-

Solvent: DMF (Dimethylformamide) is superior to THF for this substrate due to the high melting point and polarity of 1-phenylpyrazoles.

-

Base: Triethylamine (Et3N) serves a dual purpose: it acts as a base to neutralize the HI byproduct and as a reducing agent to help generate the active Pd(0) species from the Pd(II) precatalyst.

Mechanistic Visualization

The following diagram outlines the catalytic cycle, highlighting the critical Transmetallation step where the Copper-acetylide intercepts the Pd-complex.

Figure 1: The synergistic Pd/Cu catalytic cycle. Note that the active Pd(0) species must be generated in situ.

Experimental Protocols

Protocol A: Standard Thermal Coupling (Batch)

Best for: Gram-scale synthesis, robust reliability.

Reagents:

-

4-Iodo-1-phenyl-1H-pyrazole (1.0 equiv)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

-

PdCl2(PPh3)2 (0.02 equiv / 2 mol%)

-

CuI (0.04 equiv / 4 mol%)

-

Triethylamine (Et3N) (3.0 equiv)

-

DMF (Anhydrous) (0.2 M concentration relative to pyrazole)

Step-by-Step Methodology:

-

Degassing (CRITICAL): In a dry Schlenk flask, dissolve the 4-iodo-1-phenyl-1H-pyrazole in anhydrous DMF. Sparge with Argon or Nitrogen for 15 minutes. Oxygen promotes alkyne homocoupling (Glaser side-reaction).

-

Catalyst Addition: Add PdCl2(PPh3)2 and CuI to the solution under a positive stream of inert gas. The solution typically turns yellow/orange.

-

Base & Alkyne Addition: Add Et3N via syringe, followed by the dropwise addition of the terminal alkyne.

-

Reaction: Seal the flask and heat to 60–80°C . Stir for 4–12 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc). The starting iodide (Rf ~0.6) should disappear; a fluorescent blue/green spot (product) usually appears.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (5x reaction volume). Wash with water (3x) to remove DMF, then brine (1x).

-

Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Protocol B: Microwave-Assisted Coupling

Best for: Library generation, rapid screening.

Reagents: Same stoichiometry as Protocol A.

Methodology:

-

Load all solid reagents (Pyrazole, Pd catalyst, CuI) into a microwave vial.

-

Cap and purge with Argon.

-

Add degassed DMF, Et3N, and Alkyne via syringe through the septum.

-

Irradiation: Heat to 100°C for 20–40 minutes (High absorption setting).

-

Safety Note: Ensure the vial is rated for the pressure generated by Et3N/DMF at 100°C.

Quantitative Data & Troubleshooting

Expected Yields & Selectivity

| Substrate (Alkyne) | Conditions | Time | Yield (%) | Ref |

| Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N, DMF, 80°C | 6 h | 85-92% | [1] |

| Trimethylsilylacetylene | PdCl2(PPh3)2, CuI, Et3N, THF, 60°C | 12 h | 78-85% | [2] |

| 2-Methyl-3-butyn-2-ol | Pd(PPh3)4, CuI, DEA, DMF, 90°C | 4 h | 70-75% | [3] |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Glaser Product (Alkyne dimer) | Oxygen presence | Degas solvents longer; switch to freeze-pump-thaw method. Add alkyne slower (syringe pump). |

| No Reaction (Start Material remains) | Catalyst poisoning or inactive Pd | Ensure Pd source is fresh (bright yellow, not black). Increase temp to 90°C. |

| Dehalogenation (Iodine replaced by H) | Hydride source contamination | Ensure solvents are anhydrous. Reduce reaction time. |

| Black Precipitate | Pd agglomeration (Pd-black) | Ligand insufficiency. Add extra PPh3 (5 mol%) to stabilize the Pd species. |

Workflow Logic

Figure 2: Decision tree for selecting the appropriate experimental workflow.

References

-

Eller, G. A., et al. (2011).[1] "Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles."[2] Synthetic Communications. Describes the specific coupling of 5-chloro-4-iodopyrazoles with phenylacetylene using PdCl2(PPh3)2/CuI.

-

Holzer, W., et al. (2011).[1][2] "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes... by Pd-catalysed cross-coupling reactions." Arkivoc. Details the standard thermal conditions for 1-phenyl-pyrazole triflates and halides.

-

BenchChem Application Notes. (2025). "Application Notes and Protocols: 4-Iodopyrazole in Catalysis." General protocols for iodopyrazole coupling.

-

RSC Advances. (2014). "Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles.

Sources

Application Notes and Protocols for the C-H Activation Functionalization of 4-Iodo-1-phenyl-1H-pyrazole

Introduction: The Strategic Value of Pyrazoles and the Imperative of C-H Activation

The pyrazole motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of a multitude of biologically active compounds and functional materials. The 1-phenyl-1H-pyrazole scaffold, in particular, is prevalent in pharmaceuticals. The targeted functionalization of this scaffold is therefore of paramount importance for the development of new chemical entities. Traditional synthetic methods often rely on multi-step sequences involving pre-functionalized starting materials, which can be inefficient and generate significant waste.

Direct C-H activation has emerged as a powerful and atom-economical strategy to streamline the synthesis of complex molecules.[1] This approach allows for the conversion of ubiquitous C-H bonds into new C-C, C-N, or C-O bonds, bypassing the need for pre-installed activating groups. For researchers in drug development, this translates to faster access to novel analogues and a more rapid exploration of the chemical space around a given scaffold.

This guide provides a detailed technical overview and actionable protocols for the C-H activation and functionalization of a specific, high-value substrate: 4-Iodo-1-phenyl-1H-pyrazole . The presence of the iodo group at the C4 position offers a dual handle for synthetic diversification, allowing for both C-H activation and subsequent cross-coupling reactions. We will explore the directing group capabilities of the pyrazole ring, propose catalytic systems for targeted C-H functionalization, and provide step-by-step protocols for researchers to implement in their laboratories.

Understanding the Landscape of C-H Activation on 4-Iodo-1-phenyl-1H-pyrazole

The 4-Iodo-1-phenyl-1H-pyrazole molecule presents two primary arenas for C-H activation: the pyrazole ring itself and the N-phenyl substituent. The regioselectivity of the functionalization is dictated by the choice of catalyst, directing group, and reaction conditions.

-

C5-H Functionalization of the Pyrazole Ring: The C5-H bond is often the most acidic and sterically accessible C-H bond on the pyrazole core, making it a prime target for functionalization. Electron-withdrawing substituents at the C4 position can further enhance the acidity of the C5-H bond, potentially facilitating its activation.[2]

-

Ortho-C-H Functionalization of the Phenyl Ring: The pyrazole ring itself can act as a directing group, guiding a transition metal catalyst to the ortho-C-H bonds of the N-phenyl ring.[1][3] This is a common strategy in palladium-catalyzed C-H functionalization, proceeding through the formation of a stable five-membered palladacycle intermediate.[4]

The C4-iodo substituent is a critical consideration. While it can be a spectator group under certain C-H activation conditions, it also presents an opportunity for sequential or one-pot transformations, such as a C-H activation followed by a Suzuki or Sonogashira coupling at the C4 position.[5][6]

Experimental Workflow for C-H Activation

The following diagram illustrates a general workflow for a typical palladium-catalyzed C-H activation reaction.

Sources

- 1. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preparation of 1-phenyl-4-pyrazolyl boronic acid from 4-iodo precursor

Executive Summary

This application note details the high-fidelity synthesis of 1-phenyl-1H-pyrazol-4-yl boronic acid starting from 1-phenyl-4-iodo-1H-pyrazole . While palladium-catalyzed borylation (Miyaura) is frequently used to generate robust pinacol esters, the direct isolation of the free boronic acid is most efficiently achieved via cryogenic metal-halogen exchange (lithiation) followed by electrophilic trapping with trialkyl borates.

This protocol prioritizes the Lithium-Halogen Exchange route. Unlike Pd-catalyzed methods that often require difficult hydrolysis of pinacol esters to access the free acid, this route provides direct access to the target acid upon acidic workup, minimizing purification steps and cost.

Strategic Analysis & Mechanism

The Chemical Challenge

The pyrazole core is electron-rich. However, the 1-phenyl substituent modulates the electron density and, crucially, acts as a protecting group for the pyrazole nitrogen.

-

Why 4-Iodo? The C-I bond is significantly weaker than C-Br or C-Cl, allowing for rapid lithium-halogen exchange at -78°C. This kinetic control is vital to prevent "halogen dance" (isomerization) or deprotonation of the phenyl ring (ortho-lithiation).

-

Why Not Pd-Catalysis? If the target were the pinacol ester, Pd-catalysis (Miyaura borylation) would be preferred. However, hydrolyzing a pyrazole-pinacol ester to the free boronic acid is thermodynamically unfavorable and often requires oxidative conditions (NaIO4) that can degrade the heterocycle. The lithiation route avoids this entirely.[1]

Reaction Mechanism[2]

-

Exchange:

-Butyllithium attacks the iodine atom, generating the 4-lithio-1-phenylpyrazole species and -

Trapping: The nucleophilic carbon attacks the empty p-orbital of the boron electrophile (Triisopropyl borate), forming a boronate "ate" complex.

-

Hydrolysis: Aqueous acid quenches the "ate" complex, releasing the free boronic acid.

Figure 1: Mechanistic pathway from iodo-precursor to boronic acid via lithiation.

Detailed Protocol: Lithiation-Borylation

Materials & Reagents

| Reagent | Equiv. | Role | Critical Specification |

| 1-Phenyl-4-iodo-1H-pyrazole | 1.0 | Substrate | Dry, purity >98% |

| 1.1 | Exchange Reagent | 2.5M in Hexanes (Titrate before use) | |

| Triisopropyl Borate ( | 1.2 - 1.5 | Electrophile | Anhydrous, distilled if old |

| THF | Solvent | Solvent | Anhydrous, inhibitor-free, degassed |

| 2M HCl | Excess | Quench | Aqueous solution |

Experimental Procedure

Phase 1: System Preparation

-

Drying: Oven-dry a 2-neck round-bottom flask (RBF), magnetic stir bar, and addition funnel overnight at 120°C. Assemble hot under argon flow.

-

Solvent: Charge the flask with anhydrous THF (Concentration: 0.1 M relative to substrate).

-

Substrate: Add 1-phenyl-4-iodo-1H-pyrazole. Stir until fully dissolved.

-

Cryogenic Setup: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Phase 2: Metal-Halogen Exchange

-

Addition: Add

-BuLi (1.1 equiv) dropwise via syringe or addition funnel over 10–15 minutes.-

Control Point: Maintain internal temperature below -70°C. A rapid exotherm indicates too fast addition.

-

-

Incubation: Stir at -78°C for 30–45 minutes.

-

Monitoring: Take a 50 µL aliquot, quench into

, and run NMR. Disappearance of the C-I signal and appearance of C-D confirms lithiation.

-

Phase 3: Borylation

-

Trapping: Add Triisopropyl borate (1.2–1.5 equiv) dropwise to the lithiated solution at -78°C.

-

Note:

is preferred over Trimethyl borate (

-

-

Warming: Stir at -78°C for 30 minutes, then remove the cooling bath. Allow the reaction to warm to room temperature (RT) over 1–2 hours. The solution typically turns from yellow/orange to a cloudy white suspension (the boronate salt).

Phase 4: Hydrolysis & Workup

-

Quench: Cool the mixture to 0°C. Slowly add 2M HCl until pH reaches ~1–2. Stir vigorously for 30 minutes.

-

Chemistry: This hydrolyzes the

species into

-

-

Extraction:

-

Purification:

Quality Control & Troubleshooting

Analytical Specifications

-